molecular formula C12H10ClNO2 B3302920 5-Benzyl-3-methylisoxazole-4-carbonyl chloride CAS No. 91961-44-3

5-Benzyl-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B3302920
CAS No.: 91961-44-3
M. Wt: 235.66 g/mol
InChI Key: KJWSRBJLRPTZAR-UHFFFAOYSA-N
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Description

5-Benzyl-3-methylisoxazole-4-carbonyl chloride is an acyl chloride derivative of the isoxazole heterocycle, characterized by a benzyl group at position 5 and a methyl group at position 3. The isoxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom, which confers stability and reactivity useful in organic synthesis. Acyl chlorides like this compound are highly reactive intermediates, commonly employed in the formation of amides, esters, and other derivatives through nucleophilic acyl substitution.

Key structural features influencing its reactivity include:

  • Acyl chloride group: High electrophilicity at the carbonyl carbon, enabling rapid reactions with nucleophiles.
  • Methyl group: Electron-donating effect stabilizes the isoxazole ring but has minimal steric impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out in an inert solvent such as methylene chloride under cooling conditions to prevent decomposition .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

5-Benzyl-3-methylisoxazole-4-carbonyl chloride has the molecular formula C_{12}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 235.67 g/mol. The compound features a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which enhances its reactivity in various chemical reactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 5-benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. This reaction yields the acid chloride, which can further participate in nucleophilic acyl substitution reactions to form various derivatives .

Pharmaceutical Applications

  • Antibacterial Agents :
    • This compound has been explored as an intermediate in the synthesis of novel antibacterial agents. Isoxazole derivatives have shown promising activity against Gram-positive bacteria, addressing challenges posed by antibiotic resistance .
    • A notable study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .
  • Immunosuppressive Properties :
    • Research indicates that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in immunosuppressive therapies. This property is particularly relevant for conditions requiring modulation of immune responses .

Case Study 1: Antibacterial Activity

A series of compounds derived from this compound were synthesized and tested for their antibacterial efficacy. The study revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents for treating resistant infections .

Case Study 2: Immunosuppressive Effects

In vitro studies demonstrated that derivatives of this compound could effectively inhibit PHA-induced PBMC proliferation. This suggests that these compounds might be useful in developing new immunosuppressive drugs for autoimmune diseases or organ transplantation .

Mechanism of Action

The exact mechanism of action for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. For instance, some isoxazole compounds inhibit the cyclooxygenase enzyme, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

5-Methyl-3-phenylisoxazole-4-carbonyl chloride (PMIC Chloride)

  • Structure : Differs by having a phenyl group (C₆H₅) instead of benzyl (C₆H₅CH₂) at position 4.
  • This may enhance reaction rates in acylations compared to the benzyl analog.
  • Applications : Used in pharmaceutical intermediates, similar to the target compound.

B. 5-Bromo-3-phenylisoxazole Derivatives ()

  • Structure : Bromine replaces the carbonyl chloride group, and phenyl is retained at position 3.
  • Reactivity : Bromine acts as a leaving group in substitution reactions but is less reactive than acyl chlorides. These compounds are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Stability : Higher thermal stability due to the absence of a hydrolytically sensitive acyl chloride group.

C. 5-Amino-3-methylisoxazole Derivatives (e.g., Compounds 11i–11m, )

  • Structure: Amino group (-NH₂) at position 5 instead of benzyl/carbonyl chloride.
  • Physical Properties: Higher melting points (210–242°C) due to hydrogen bonding from the amino group, contrasting with the likely liquid or low-melting-point acyl chlorides.
  • Reactivity: The amino group participates in condensation and cyclization reactions, unlike the electrophilic acyl chloride, which undergoes nucleophilic substitution.

Data Table: Key Comparative Properties

Compound Name R₁ R₂ Functional Group Melting Point (°C) Reactivity Profile Applications
5-Benzyl-3-methylisoxazole-4-carbonyl chloride Benzyl Methyl Acyl chloride Not reported High electrophilicity; steric hindrance Pharma intermediates, acylations
5-Methyl-3-phenylisoxazole-4-carbonyl chloride (PMIC Chloride) Phenyl Methyl Acyl chloride Not reported Moderate steric hindrance; fast acylation Same as above
5-Bromo-3-phenylisoxazole () Phenyl Bromine Bromine substituent Not reported Cross-coupling reactions Suzuki couplings, heterocycles
9-(5-Amino-3-methylisoxazol-4-yl)-... (11i) Amino Methyl Amino substituent 210–211 Condensation, heterocyclization Xanthenone synthesis

Electronic and Steric Considerations

  • Benzyl vs. However, its bulkiness may slow down nucleophilic attacks compared to phenyl.
  • Acyl Chloride vs. Bromine/Amino: Acyl chlorides exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) than brominated or aminated analogs, which require specific catalysts or conditions for transformations.

Biological Activity

5-Benzyl-3-methylisoxazole-4-carbonyl chloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}ClN2_{2}O and a molecular weight of approximately 235.67 g/mol. Its structure includes a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

Biological Activity

Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities such as:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains .
  • Anticancer Potential : Isoxazole derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, potentially disrupting cellular processes that lead to therapeutic effects. For instance, it may inhibit enzyme activity by binding to active sites, thus preventing substrate access.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC11_{11}H10_{10}ClN2_{2}O235.67 g/molContains a benzyl and methyl group
5-Ethyl-3-methylisoxazole-4-carbonyl chlorideC10_{10}H11_{11}ClN2_{2}O221.64 g/molEthyl group instead of benzyl
5-Methyl-3-phenylisoxazole-4-carbonyl chlorideC12_{12}H11_{11}ClN2_{2}O249.09 g/molLacks the additional benzene ring present in this compound
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chlorideC11_{11}H8_{8}Cl2_{2}N2_{2}O249.09 g/molContains dichlorophenyl substituent

This table highlights how the substitution pattern and functional groups influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
  • Antimicrobial Efficacy : A study reported that isoxazole derivatives exhibited antibacterial activity against Staphylococcus aureus strains, suggesting potential for further development in antibiotic therapies .
  • Anticancer Research : Preliminary findings indicate that certain isoxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways, although specific studies on this compound are still limited .

Q & A

Q. Basic: What are the standard synthetic routes for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via two-step protocols: (1) formation of the isoxazole ring through cyclization of β-diketones or via 1,3-dipolar cycloaddition, followed by (2) chlorination of the carboxylic acid intermediate. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used, with anhydrous conditions (e.g., dry DCM or THF) to prevent hydrolysis. Yields depend on stoichiometric ratios (e.g., excess SOCl₂ ensures complete conversion) and temperature control (40–60°C for 12–24 hours). Impurities such as unreacted acid or residual solvents must be monitored via TLC or HPLC .

Q. Basic: What analytical methods are recommended for purity assessment and structural confirmation?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is standard, with purity thresholds >97% (as per industry benchmarks) .
  • Structural Confirmation: Use 1^1H/13^13C NMR to verify the isoxazole ring (characteristic δ 6.1–6.3 ppm for isoxazole protons) and carbonyl chloride (δ 165–170 ppm in 13^13C). FT-IR can confirm the C=O stretch (~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Q. Advanced: How do decomposition pathways of this acyl chloride impact experimental reproducibility?

Answer:
Thermal or hydrolytic decomposition generates HCl gas and reactive intermediates (e.g., free radicals or benzyl fragments), which can interfere with downstream reactions. Stability studies under inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) are critical to minimize degradation. Kinetic analysis via thermogravimetry (TGA) or differential scanning calorimetry (DSC) can identify safe operating temperatures .

Q. Advanced: How should researchers address contradictory reactivity data in nucleophilic substitution reactions?

Answer:
Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., DMAP vs. pyridine). For example, in amidation reactions, steric hindrance from the benzyl group may slow kinetics in polar aprotic solvents. Systematic screening using Design of Experiments (DoE) methodologies—varying solvent, temperature, and catalyst loading—can resolve contradictions. Cross-referencing with analogous acyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) provides mechanistic insights .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Impervious nitrile gloves, sealed goggles, and lab coats are mandatory. Use respirators with acid gas cartridges if ventilation is inadequate .
  • Storage: Store in airtight containers at 0–6°C, away from moisture and bases. Compatibility tests with container materials (e.g., glass vs. HDPE) are advised .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Q. Advanced: What strategies optimize its use in multi-step syntheses (e.g., peptide coupling or cross-coupling)?

Answer:
In peptide coupling, activate the carbonyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity. For Suzuki-Miyaura cross-coupling, replace the chloride with a boronate ester via transmetallation (e.g., using Pd(OAc)₂ and XPhos). Monitor intermediates via LC-MS to detect premature hydrolysis or side reactions. Computational modeling (DFT) can predict regioselectivity in complex systems .

Q. Advanced: How does solvent choice influence its stability and reactivity in kinetic studies?

Answer:
Polar aprotic solvents (e.g., acetonitrile) stabilize the acyl chloride but may slow nucleophilic attack due to solvation effects. Hydrolytic stability in aqueous-organic mixtures follows pseudo-first-order kinetics; use stopped-flow spectroscopy to quantify degradation rates. Solvent-free conditions (e.g., ball milling) can enhance reactivity but require rigorous moisture control .

Q. Basic: What are the key spectral databases or reference materials for benchmarking?

Answer:

  • Public Databases: Reaxys and SciFinder provide NMR/IR spectra for analogous isoxazole derivatives.
  • In-House Standards: Synthesize and characterize a stable derivative (e.g., methyl ester) as a reference .

Q. Advanced: How can computational methods (e.g., DFT) predict its reactivity in novel reactions?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in nucleophilic acyl substitutions. Parameters like Fukui indices identify electrophilic sites, while solvation models (COSMO-RS) predict solvent effects. Validate predictions with experimental kinetic isotope effects (KIE) .

Q. Advanced: What environmental fate studies are relevant for lab waste containing this compound?

Answer:
Hydrolysis in aqueous waste produces HCl and benzyl byproducts; test biodegradability via OECD 301D. Adsorption studies on activated carbon or clay quantify removal efficiency. Advanced oxidation processes (e.g., UV/H₂O₂) may degrade persistent intermediates .

Properties

IUPAC Name

5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-11(12(13)15)10(16-14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWSRBJLRPTZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Benzyl-3-methylisoxazole-4-carbonyl chloride
5-Benzyl-3-methylisoxazole-4-carbonyl chloride
5-Benzyl-3-methylisoxazole-4-carbonyl chloride
5-Benzyl-3-methylisoxazole-4-carbonyl chloride
5-Benzyl-3-methylisoxazole-4-carbonyl chloride
5-Benzyl-3-methylisoxazole-4-carbonyl chloride

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